4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Peptide Synthesis Solid-Phase Chemistry Linker Technology

Peptide chemists often face incomplete cleavage or side-reactions when using conventional acid-labile linkers for Fmoc SPPS. The HMPB linker (CAS 136849-75-7) resolves this with its optimized dialkoxybenzyl architecture, enabling quantitative cleavage with 1% TFA while preserving acid-labile side-chain protecting groups (e.g., tBu). • Delivers purer protected peptide fragments vs. Sheppard's original linker due to enhanced acid sensitivity. • Enables convergent peptide synthesis & high-density SPOT microarrays with 60-95% C-terminal purity. • Ideal for cyclic peptide synthesis via mild resin cleavage followed by solution-phase cyclization. Supplied with full Certificate of Analysis; standard global shipping available.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
CAS No. 136849-75-7
Cat. No. B148282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid
CAS136849-75-7
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCCCC(=O)O)CO
InChIInChI=1S/C12H16O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15)
InChIKeyHXOYWJCDYVODON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS 136849-75-7) for Solid-Phase Peptide Synthesis


4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS 136849-75-7), also known as HMPB linker, is an organic compound widely used as an acid-labile linker in solid-phase peptide synthesis (SPPS) . Its utility arises from its ability to attach the growing peptide chain to a solid support and then release the final product under specific, mild acidic conditions . This compound is a key reagent in the Fmoc/tBu strategy for generating protected peptide fragments and fully deprotected peptides .

Why Generic Acid-Labile Linkers Cannot Substitute for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS 136849-75-7)


While several acid-labile linkers exist for peptide synthesis, substituting them for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) without careful validation can compromise product purity and yield. The performance of a linker is governed by its specific acid lability and stability during synthesis, which are determined by its unique chemical structure [1]. As demonstrated in comparative studies, HMPB exhibits distinct cleavage kinetics and side-reaction profiles compared to close analogs like HMPA and Sheppard's original linker [2]. Therefore, direct substitution with a seemingly similar 'acid-labile' linker can lead to incomplete peptide release, increased side-chain modifications, or lower final product purity.

Quantitative Evidence for Selecting 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS 136849-75-7) Over Closest Analogs


Enhanced Acid Lability vs. Sheppard's Linker: The HMPB vs. HMPA-H Difference

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) demonstrates increased acid sensitivity compared to Sheppard's original linker, 4-hydroxymethyl-3-methoxyphenoxyacetic acid. This increased lability directly correlates with a cleaner cleavage profile and higher purity of the resulting peptide .

Peptide Synthesis Solid-Phase Chemistry Linker Technology

Differentiated Performance in SPOT Synthesis: HMPB for Proline vs. HMPA for Other Amino Acids

In an optimized SPOT synthesis protocol, 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) was specifically used as the linker for proline, while hydroxymethylphenoxyacetic acid (HMPA) was used for the other 19 amino acids. This dual-linker approach was essential for reducing side-chain reactions that occur during alkaline cleavage, resulting in peptides with authentic C-termini and purities in the range of 60-95% [1].

Peptide Microarrays SPOT Synthesis High-Throughput Peptide Synthesis

Commercial Purity and Physical Specifications for Reliable Procurement

Commercial sources for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS 136849-75-7) offer high-purity material with defined specifications. For instance, Sigma-Aldrich lists a purity of ≥98.0% (HPLC) and a melting point of 80-90 °C . Novabiochem offers a grade with ≥99% purity (TLC) . These specifications ensure lot-to-lot consistency for reproducible research.

Chemical Reagent Analytical Specifications Procurement

Recommended Applications for 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (CAS 136849-75-7) Based on Quantitative Evidence


Synthesis of Protected Peptide Fragments Requiring Mild Acid Cleavage

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is ideally suited for preparing protected peptide fragments via Fmoc solid-phase synthesis. Its high acid lability allows for cleavage from the resin using 1% TFA, which leaves acid-labile side-chain protecting groups (e.g., tBu) intact . This property, as supported by its improved purity profile over older linkers , makes it a preferred choice for convergent peptide synthesis strategies where fragments must be combined later.

Generation of Peptide Libraries with Authentic C-Termini for Epitope Mapping

Based on its validated role in SPOT synthesis, this compound is a critical reagent for creating high-density peptide microarrays. The evidence shows its specific use with proline, in combination with HMPA for other residues, minimizes side reactions and yields peptides with authentic C-termini at 60-95% purity [1]. This application is essential for high-throughput screening in immunology, such as CD8 T-cell epitope discovery, where C-terminal integrity is crucial for biological activity [1].

Cyclic Peptide Synthesis via Solid-Phase Assembly and Solution-Phase Cyclization

The compound's function as a highly acid-labile 'handle' enables the synthesis of linear, side-chain protected peptides on a solid support, followed by mild cleavage into solution for cyclization. This approach, as demonstrated in the synthesis of cyclic peptides [2], is essential for accessing a class of molecules with constrained conformations and often improved pharmacological properties.

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